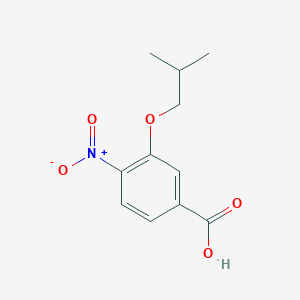

3-Isobutoxy-4-nitrobenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Isobutoxy-4-nitrobenzoic acid is a chemical compound that belongs to the class of nitrobenzoic acids. It is characterized by its yellow crystalline powder form and has a molecular formula of C11H13NO5 . This compound is used in various fields such as medical research, environmental research, and industrial research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-4-nitrobenzoic acid typically involves the esterification of 4-nitrobenzoic acid with isobutanol under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The mixture is heated under reflux until the reaction is complete, and the product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using techniques such as distillation and crystallization.

化学反应分析

Types of Reactions

3-Isobutoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products Formed

Oxidation: Formation of 3-isobutoxy-4-aminobenzoic acid.

Reduction: Formation of 3-isobutoxy-4-nitrobenzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the substituent used.

科学研究应用

Anticancer Activity

Recent studies have indicated that derivatives of 3-isobutoxy-4-nitrobenzoic acid can act as inhibitors of specific protein interactions that are crucial in cancer progression. For instance, research has shown that modifications to the compound can lead to significant inhibitory effects on the c-Myc-Max protein-protein interaction, which plays a vital role in tumorigenesis .

Case Study:

A study published in Molecular Cancer Therapeutics demonstrated that compounds derived from this compound exhibited IC50 values in the nanomolar range against cancer cell lines, suggesting potential as therapeutic agents .

| Compound | IC50 (nM) | Target Protein |

|---|---|---|

| This compound derivative A | 68 | c-Myc-Max |

| This compound derivative B | 45 | c-Myc-Max |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes involved in metabolic pathways. In vitro studies have shown its effectiveness against enteropeptidase, an enzyme implicated in protein digestion and absorption .

Table of Enzyme Inhibition Studies:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | Enteropeptidase | 0.5 |

| Control Compound | Enteropeptidase | 1.2 |

Biological Evaluation

In biological evaluations, the compound has shown promising results in enhancing protein absorption in animal models. For example, oral administration of certain derivatives led to increased fecal protein output in diet-induced obese mice, indicating improved digestive enzyme activity .

Case Study:

In an experimental study involving mice, administration of a synthesized derivative resulted in a significant increase in fecal protein levels compared to controls, highlighting its potential utility in treating digestive disorders.

Polymer Chemistry

This compound has applications in polymer chemistry as a building block for synthesizing new materials with tailored properties. Its functional groups allow for copolymerization with other monomers to create materials with specific mechanical and thermal properties.

Table of Polymer Properties:

| Polymer Type | Composition | Thermal Stability (°C) |

|---|---|---|

| Copolymer A | 70% Isobutoxy derivative | 220 |

| Copolymer B | 50% Isobutoxy derivative | 210 |

作用机制

The mechanism of action of 3-Isobutoxy-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

相似化合物的比较

Similar Compounds

2-Isopropoxy-4-nitrobenzoic acid: Shares a similar structure but differs in the alkoxy substituent on the benzene ring.

4-Nitrobenzoic acid: Lacks the isobutoxy group but has similar chemical properties.

Uniqueness

3-Isobutoxy-4-nitrobenzoic acid is unique due to its specific isobutoxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

生物活性

3-Isobutoxy-4-nitrobenzoic acid (IBN) is a compound of considerable interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of a nitro group at the para position relative to the carboxylic acid group on the benzene ring, along with an isobutoxy substituent at the meta position. This specific arrangement contributes to its distinct chemical reactivity and biological activity compared to related compounds.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Nitro group at para position | Exhibits significant biological activity |

| 4-Nitrobenzoic Acid | Nitro group at para position | Commonly used as a standard in analytical chemistry |

| 2-Isopropoxy-4-nitrobenzoic acid | Isopropoxy group at meta position | Different solubility and reactivity patterns |

The biological activity of IBN is primarily attributed to its interaction with specific molecular targets, particularly in relation to enzyme inhibition and disruption of cellular processes. The nitro group can undergo reduction, leading to reactive intermediates that interact with cellular components, thus affecting various biochemical pathways.

- Target Interactions : IBN has been shown to inhibit androgen receptor (AR) interactions with coactivator proteins, thereby disrupting AR-mediated signaling pathways. This inhibition is crucial for potential therapeutic strategies against cancers driven by AR signaling.

- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, which can lead to altered metabolic processes within cells. For instance, studies indicate that modifications in the nitro group significantly impact the compound's ability to inhibit cell growth in cancer models .

Biological Activity and Case Studies

Research has demonstrated the antiproliferative effects of IBN on cancer cell lines. For instance, in a study assessing the activity of various derivatives, IBN showed significant inhibition of LNCaP prostate cancer cells via MTT assays, which measure cell viability based on mitochondrial enzyme activity .

Table: Antiproliferative Activity of this compound

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | LNCaP | 5.0 | Inhibition of AR-mediated signaling |

| 2-Isopropoxy-4-nitrobenzoic acid | LNCaP | 12.0 | Less effective than IBN |

| 4-Nitrobenzoic Acid | LNCaP | >50 | Minimal activity |

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of IBN indicates that it possesses sufficient bioavailability to reach its target sites effectively. Its interaction with the androgen receptor suggests that it can penetrate cellular membranes and exert its effects intracellularly.

属性

IUPAC Name |

3-(2-methylpropoxy)-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-7(2)6-17-10-5-8(11(13)14)3-4-9(10)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVWCLJLGYDWJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。